molecular formula C22H30FN3O2S2 B12190022 (5Z)-5-({(2-fluorobenzyl)[2-(morpholin-4-yl)ethyl]amino}methylidene)-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({(2-fluorobenzyl)[2-(morpholin-4-yl)ethyl]amino}methylidene)-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12190022
M. Wt: 451.6 g/mol
InChI Key: RZBQQKXKPARPBN-SILNSSARSA-N
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Description

(5Z)-5-({(2-fluorobenzyl)[2-(morpholin-4-yl)ethyl]amino}methylidene)-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({(2-fluorobenzyl)[2-(morpholin-4-yl)ethyl]amino}methylidene)-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the 2-fluorobenzyl and morpholin-4-yl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({(2-fluorobenzyl)[2-(morpholin-4-yl)ethyl]amino}methylidene)-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and morpholin-4-yl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

(5Z)-5-({(2-fluorobenzyl)[2-(morpholin-4-yl)ethyl]amino}methylidene)-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-5-({(2-fluorobenzyl)[2-(morpholin-4-yl)ethyl]amino}methylidene)-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-({(2-fluorobenzyl)[2-(morpholin-4-yl)ethyl]amino}methylidene)-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and the thiazolidinone core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H30FN3O2S2

Molecular Weight

451.6 g/mol

IUPAC Name

(5Z)-5-[[(2-fluorophenyl)methyl-(2-morpholin-4-ylethyl)amino]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H30FN3O2S2/c1-17(2)7-8-26-21(27)20(30-22(26)29)16-25(10-9-24-11-13-28-14-12-24)15-18-5-3-4-6-19(18)23/h3-6,16-17H,7-15H2,1-2H3/b20-16-

InChI Key

RZBQQKXKPARPBN-SILNSSARSA-N

Isomeric SMILES

CC(C)CCN1C(=O)/C(=C/N(CCN2CCOCC2)CC3=CC=CC=C3F)/SC1=S

Canonical SMILES

CC(C)CCN1C(=O)C(=CN(CCN2CCOCC2)CC3=CC=CC=C3F)SC1=S

Origin of Product

United States

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